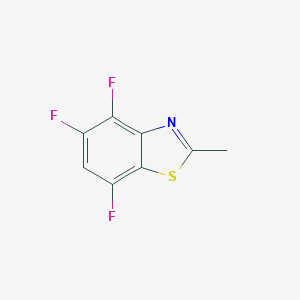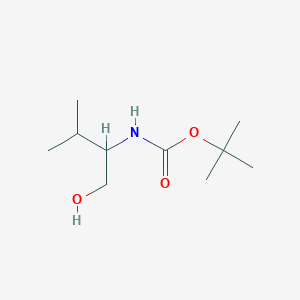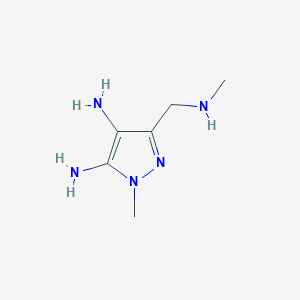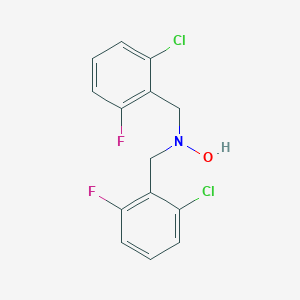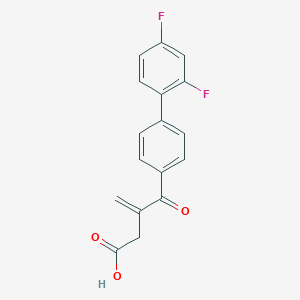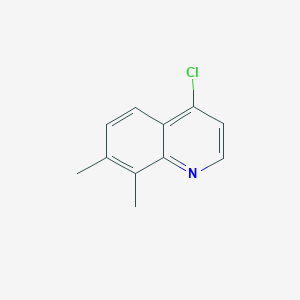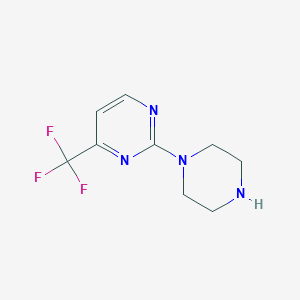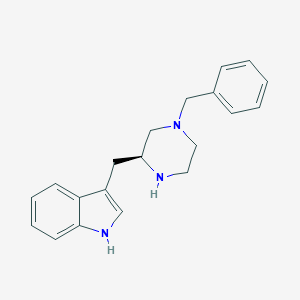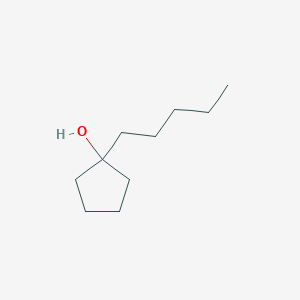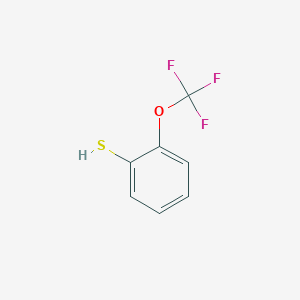
2-(Trifluoromethoxy)thiophenol
Overview
Description
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-ones from 2-trifluoromethylchromones and ethyl mercaptoacetate involves a redox reaction in the presence of triethylamine, leading to high yields of desired products. This method highlights the reactivity and versatility of trifluoromethylated thiophenols in synthetic chemistry (Sosnovskikh et al., 2003). Additionally, the electrochemical trifluoromethylation of thiophenols without metal catalysts or oxidants showcases a mild and efficient approach to introduce trifluoromethyl groups to thiophenol substrates, offering moderate to good yields and scalability (Zhu et al., 2021).
Molecular Structure Analysis
Gas-phase electron diffraction studies on 2-trifluoromethylphenol have revealed intricate details about the molecular structure, including bond lengths and angles, and the presence of weak intramolecular bifurcated hydrogen bonding. These findings indicate the significant influence of the trifluoromethyl group on the molecular conformation and stability of related compounds (Kovacs & Hargittai, 1998).
Chemical Reactions and Properties
Reactions involving trifluoromethyl-containing enones with thiophenol derivatives have been shown to lead to the formation of ketosulfides or pyran derivatives, demonstrating the reactivity of trifluoromethyl groups in the presence of sulfur nucleophiles. Such reactions underscore the potential for generating diverse chemical structures from 2-(Trifluoromethoxy)thiophenol derivatives (Nenajdenko et al., 1999).
Physical Properties Analysis
The physical properties, such as thermal stability and UV-vis absorption/emission spectra, of polymers containing thiophene units can be tuned by modifying the thiophene/fluorene ratio, as demonstrated in studies of hyperbranched polyfluorenes. These findings highlight the role of thiophene derivatives in affecting the material properties of polymers, with implications for their use in optoelectronic applications (Zou et al., 2011).
Chemical Properties Analysis
The chemical properties of 2-(Trifluoromethoxy)thiophenol derivatives facilitate a range of reactions, including acylations under solvent-free conditions, showcasing the versatility of these compounds in synthetic chemistry. Such reactivity makes them valuable intermediates in the synthesis of complex molecules with potential applications in various fields (Prajapti et al., 2014).
Scientific Research Applications
Application 1: Development of Fluorescent Probes
- Scientific Field : Analytical Chemistry .
- Summary of the Application : Thiophenol and its derivatives are used in the development of fluorescent probes for detecting and imaging PhSH . These probes are classified according to recognition moieties and are detailed on the basis of their structures and sensing performances .
- Methods of Application : The development of these probes involves the synthesis of triarylborane-derived fluorescent PhSH probes, which displayed high sensitivity and selectivity, as well as applicability for intracellular imaging .
- Results or Outcomes : The use of these probes has allowed for the detection and imaging of PhSH, contributing to our understanding of its role and behavior in various systems .
Application 2: Detection of Thiophenol in Water Samples and Cell Imaging
- Scientific Field : Environmental Chemistry and Biochemistry .
- Summary of the Application : A fast response fluorescent probe with a large Stokes shift has been developed for thiophenol detection in water samples and cell imaging .
- Methods of Application : The 2,4-dinitrophenyl functional group, acting as the thiophenol reactive site, was introduced into a carbazole–chalcone fluorophore to synthesize probe-CCF2 . This probe could result in a remarkable increase in fluorescence when reacting with thiophenols
Safety And Hazards
Future Directions
The future directions for “2-(Trifluoromethoxy)thiophenol” could involve further exploration of its biological properties, given the importance of trifluoromethoxylated compounds in pharmaceuticals . Additionally, the development of more efficient and economical methods for the C-H trifluoromethoxylation of arenes and heteroarenes could be a promising area of research .
properties
IUPAC Name |
2-(trifluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRSPLZNQRPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375328 | |
| Record name | 2-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)thiophenol | |
CAS RN |
175278-01-0 | |
| Record name | 2-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)
